N-(4-METHOXYPHENYL)-N-({N'-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
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Overview
Description
N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that features a combination of methoxyphenyl groups, hydrazinecarbonyl, and benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxyphenylhydrazine and 4-methoxybenzaldehyde. These intermediates can then undergo condensation reactions to form the hydrazone linkage, followed by sulfonamide formation through reactions with benzenesulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 4-hydroxyphenyl derivatives, while reduction could produce hydrazine-substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)BENZENESULFONAMIDE: Lacks the hydrazone linkage.
N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE: Lacks one of the methoxyphenyl groups.
Uniqueness
N-(4-METHOXYPHENYL)-N-({N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-18(19-9-13-21(31-2)14-10-19)25-26-24(28)17-27(20-11-15-22(32-3)16-12-20)33(29,30)23-7-5-4-6-8-23/h4-16H,17H2,1-3H3,(H,26,28)/b25-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLZRDJTRMYEMP-XIEYBQDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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